N-(2-Aminopropanoyl)norleucine

Description

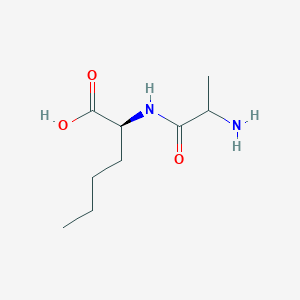

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-2-(2-aminopropanoylamino)hexanoic acid |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1 |

InChI Key |

RSIYBPVKRVHPQK-MLWJPKLSSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C(C)N |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Aminopropanoyl Norleucine

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) for Dipeptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support. bachem.comvapourtec.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.compeptide.com The general workflow involves anchoring the C-terminal amino acid, in this case, norleucine, to the resin, followed by the sequential addition of the N-terminal amino acid, alanine (B10760859). peptide.com

A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group and any reactive side chains. libretexts.org The two most common protecting group strategies are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. libretexts.orglibretexts.org

Fmoc Chemistry: The Fmoc group is typically removed by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.org This mild deprotection condition makes it compatible with a wide range of acid-labile side-chain protecting groups.

Boc Chemistry: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org This strategy necessitates the use of more acid-resistant side-chain protecting groups.

The choice between Fmoc and Boc chemistry depends on the specific sequence and the desired final product. For the synthesis of a simple dipeptide like Ala-Nle, both strategies are viable.

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies in SPPS

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Protecting Group | 9-Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |

| Deprotection Agent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Cleavage Condition | Mildly basic | Strongly acidic |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt) | Acid-resistant groups (e.g., Bzl) |

| Compatibility | Good for many sequences | Can cause issues with acid-sensitive residues |

The formation of the peptide bond between the N-terminal alanine and the resin-bound norleucine is a crucial step. This is achieved using coupling reagents that activate the carboxylic acid group of the incoming Fmoc- or Boc-protected alanine, facilitating its reaction with the free amino group of norleucine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.com

Optimization of this step involves selecting the appropriate coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), to minimize side reactions and ensure complete coupling. The progress of the coupling reaction can be monitored to ensure all free amino groups have reacted before proceeding to the next step.

Once the dipeptide has been assembled on the solid support, it must be cleaved from the resin and all remaining protecting groups must be removed. bachem.com The cleavage cocktail used depends on the type of resin and the protecting groups employed. For Fmoc-based synthesis with acid-labile side-chain protecting groups, a strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers to capture reactive carbocations, is used. libretexts.org The choice of scavengers is important to prevent the modification of sensitive amino acid residues.

Solution-Phase Peptide Synthesis (LPPS) Techniques for Dipeptide Preparation

Solution-Phase Peptide Synthesis (LPPS), also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. libretexts.orgnih.gov While it can be more labor-intensive due to the need for purification after each step, it remains a valuable technique, especially for large-scale synthesis or for peptides that are difficult to prepare by SPPS. libretexts.orgnih.gov

In the context of N-(2-Aminopropanoyl)norleucine, LPPS would involve protecting the amino group of alanine and the carboxyl group of norleucine. libretexts.org The two protected amino acids are then coupled in solution using a coupling reagent. libretexts.org The protecting groups are subsequently removed to yield the final dipeptide. Recent advancements in LPPS include the use of microwave heating in conjunction with condensing agents like titanium tetrachloride to accelerate the reaction and improve yields. mdpi.com Another approach, termed Group-Assisted Purification (GAP) chemistry, simplifies purification by avoiding traditional chromatography and recrystallization. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) Utilizing Dipeptide Building Blocks

Chemo-Enzymatic Peptide Synthesis (CEPS) combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govinternationalscholarsjournals.com This approach often utilizes proteases, which in an aqueous-organic solvent mixture can catalyze the formation of peptide bonds in a kinetically controlled manner. internationalscholarsjournals.com

For the synthesis of this compound, a potential CEPS strategy would involve the enzymatic coupling of an N-terminally protected alanine ester with norleucine amide. Enzymes like papain, α-chymotrypsin, or alcalase could be employed, depending on their substrate specificity. nih.govinternationalscholarsjournals.com The reaction conditions, such as pH, temperature, and solvent system, would need to be carefully optimized to favor synthesis over hydrolysis. nih.gov CEPS is a "green" chemistry approach as it often proceeds under mild conditions and reduces the need for harsh chemicals and extensive protection/deprotection steps. nih.gov This methodology has been successfully applied to the large-scale manufacturing of therapeutic peptides, demonstrating its potential for industrial applications. rsc.org

Enantioselective and Stereocontrolled Synthesis of Constituents

The synthesis of the dipeptide this compound requires the stereochemically pure constituent amino acids, L-alanine and the non-proteinogenic amino acid L-norleucine. The production of these chiral building blocks with high enantiomeric purity is a critical prerequisite for the successful synthesis of the target dipeptide. Advanced methodologies in organic synthesis have been developed to achieve high levels of stereocontrol.

Asymmetric Synthesis of Chiral Norleucine and Alanine Derivatives

Asymmetric synthesis provides a direct route to enantiomerically pure amino acids, avoiding the need for resolving racemic mixtures. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the asymmetric alkylation of glycine (B1666218) derivatives. nih.gov For instance, glycine enolates, stabilized by a chiral auxiliary, can react with alkyl halides to produce α-amino acids with high enantioselectivity. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool. nih.gov This approach can achieve the enantioconvergent coupling of racemic alkyl electrophiles with various alkylzinc reagents, yielding protected unnatural α-amino acids in good yield and high enantiomeric excess (ee). nih.gov

The use of chiral transition metal complexes is another effective method. Chiral Ni(II) complexes derived from Schiff bases have been successfully used in the asymmetric synthesis of a wide range of α-amino acids. nih.gov These methods are noted for their operational convenience and scalability. nih.gov Furthermore, stereocontrolled synthesis can be achieved through ring-rearrangement metathesis of strained bicyclic β-amino acids, a process that preserves the configuration of existing chiral centers. rsc.orgrsc.org

For alanine derivatives specifically, methods such as the Negishi reaction followed by palladium-catalyzed coupling have been developed. google.com A multi-step synthesis starting from a protected L-alanine can yield various derivatives with high atom economy, reducing the need for extensive purification of intermediates. google.com The Gabriel synthesis, a classic method for amino acid preparation, can also be adapted to produce a racemic mixture of alanine, which would then require resolution. youtube.com

The synthesis of norleucine, an isomer of leucine (B10760876), can be accomplished through various chemical modifications. lifetein.comwikipedia.org A patented method describes the synthesis of L-2-methyl norleucine starting from 2-methyl caproic acid, which involves bromination, ammonolysis, and subsequent enzymatic resolution of a phenylacetyl derivative to achieve an optical purity of over 99%. google.com

| Asymmetric Synthesis Approach | Description | Key Features | Applicable To |

| Nickel-Catalyzed Cross-Coupling | Enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents using a chiral nickel catalyst. nih.gov | Earth-abundant metal catalyst, tolerance of various functional groups. nih.gov | Norleucine, Alanine |

| Chiral Ni(II) Complex Alkylation | Asymmetric alkylation using chiral Ni(II) complexes of Schiff bases as templates. nih.gov | Operationally convenient, scalable. nih.gov | Norleucine, Alanine |

| Ring-Rearrangement Metathesis | Stereocontrolled synthesis from strained bicyclic β-amino acids, preserving existing chiral centers. rsc.orgrsc.org | Affects only sp2 carbons, leaving chiral sp3 centers untouched. rsc.org | General Amino Acid Derivatives |

| Negishi Reaction & Pd-Coupling | Multi-step synthesis involving a Negishi reaction to form a zinc reagent, followed by palladium-catalyzed coupling. google.com | High overall yield, reduced purification steps through one-pot methods. google.com | Alanine Derivatives |

Biocatalytic Routes for Unnatural Amino Acid Production

Biocatalysis offers a green and highly efficient alternative to traditional chemical synthesis for producing enantiopure amino acids. portlandpress.com Enzymes operate under mild conditions and exhibit high stereoselectivity, often eliminating the need for complex protection and deprotection steps. nih.gov

Four primary routes for the enzymatic asymmetric synthesis of chiral amino acids have been identified:

Asymmetric reductive amination of keto acids. rsc.org

Asymmetric transfer of an amino group to keto acids (transamination). rsc.org

Enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids. rsc.org

Aldol condensation of an amino acid to aldehydes. rsc.org

For the synthesis of alanine and norleucine, reductive amination and transamination are particularly relevant. Amino acid dehydrogenases (AADHs), such as L-alanine dehydrogenase (L-AlaDH), catalyze the reversible reductive amination of α-keto acids to their corresponding L-amino acids. rsc.orgnih.gov This process uses a cofactor like NAD(P)H as the reducing agent. rsc.orgresearchgate.net Studies have investigated various L-AlaDH enzymes for their catalytic efficiency against different keto acids, including pyruvate (B1213749) (for alanine) and other keto-analogs that could lead to norleucine. nih.gov

Transaminases (TAs), which are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, are widely used for producing unnatural amino acids. nih.govnih.gov They transfer an amino group from a donor molecule to a keto acid acceptor with high enantioselectivity. portlandpress.comnih.gov The natural biosynthesis of norleucine in some bacterial strains occurs via the promiscuous activity of enzymes in the branched-chain amino acid pathway, which can utilize α-ketobutyrate and elongate it to form the norleucine precursor, 2-ketocaproate, followed by transamination. nih.gov

The use of biocatalysts is an attractive method for obtaining enantiopure unnatural amino acids due to its streamlined and efficient reaction mechanisms, often yielding enantiomerically pure products directly. nih.govresearchgate.net

| Biocatalytic Method | Enzyme Class | Reaction | Substrates for Alanine/Norleucine |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenases (AADHs) rsc.org | α-Keto acid + NH₃ + NAD(P)H → L-Amino Acid + NAD(P)⁺ + H₂O rsc.org | Pyruvate (Alanine), 2-Ketocaproate (Norleucine) nih.govnih.gov |

| Asymmetric Transamination | Transaminases (TAs) nih.gov | α-Keto acid + Amino Donor → L-Amino Acid + α-Keto Acid Byproduct nih.gov | Pyruvate (Alanine), 2-Ketocaproate (Norleucine) portlandpress.comnih.gov |

Analytical Strategies for Purity and Identity Confirmation in Dipeptide Synthesis

After the synthesis of this compound, rigorous analytical methods are required to confirm its identity and assess its purity. A combination of chromatographic and spectrometric techniques is typically employed to provide orthogonal data, ensuring a comprehensive characterization of the final product.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common method for determining the purity of synthetic peptides. biosynth.comnih.gov The technique separates the target dipeptide from unreacted starting materials, reagents, and side products based on differences in hydrophobicity. hplc.eunih.gov By using a column with a stationary phase like C18 and a mobile phase gradient (e.g., water/acetonitrile with an ion-pairing agent like trifluoroacetic acid), a high-resolution separation can be achieved. hplc.eunih.gov The purity is quantified by integrating the peak area of the dipeptide relative to the total area of all observed peaks in the chromatogram. nih.gov Ultra-High Performance Liquid Chromatography (UPLC) offers even higher resolution and sensitivity. biosynth.com

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized dipeptide. mtoz-biolabs.com Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled directly with HPLC (LC-MS), provides the accurate molecular weight of the dipeptide, confirming its elemental composition. biosynth.com

For unambiguous sequence confirmation, tandem mass spectrometry (MS/MS) is used. fu-berlin.de In this technique, the ionized dipeptide is isolated and fragmented through collision-induced dissociation (CID). fu-berlin.de The resulting fragment ions (typically b- and y-ions) are characteristic of the amino acid sequence. For this compound, fragmentation would yield ions corresponding to alanine and norleucine, confirming their connectivity. nih.govnih.govacs.org This method can also distinguish between structural isomers (e.g., Ala-Nle vs. Nle-Ala) if they are chromatographically separated beforehand. acs.org

| Analytical Technique | Purpose | Information Obtained |

| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Purification nih.gov | Retention time, separation of impurities, quantification of purity by peak area. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation | Molecular weight of the main peak and impurities, confirmation of elemental composition. biosynth.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation & Sequence Confirmation fu-berlin.de | Fragmentation pattern confirming the amino acid sequence (Ala-Nle). nih.govacs.org |

| Amino Acid Analysis (AAA) | Quantitation & Compositional Verification nih.gov | Verifies the ratio of constituent amino acids (Alanine:Norleucine) after hydrolysis. nih.gov |

Conformational and Structural Investigations of N 2 Aminopropanoyl Norleucine

Theoretical and Experimental Approaches to Dipeptide Conformation

The three-dimensional structure of dipeptides like N-(2-Aminopropanoyl)norleucine is primarily defined by the rotational angles (torsion angles) of the peptide backbone, specifically the phi (φ) and psi (ψ) angles. The study of these conformations is approached through a combination of theoretical calculations and experimental validation.

Experimental techniques provide real-world data to validate and refine these theoretical models. Microwave spectroscopy, for example, has been used to characterize the gas-phase conformations of the alanine-derived dipeptide N-acetyl-l-alaninamide, confirming it exists as a mixture of C₇eq and C₅ conformers. rsc.org Other powerful techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide data on the solution-phase structure of peptides. nih.gov X-ray crystallography offers definitive evidence of solid-state conformation, though the structure may be influenced by crystal packing forces. nih.gov The combination of these theoretical and experimental approaches provides a comprehensive understanding of the dipeptide's conformational landscape.

| Common Dipeptide Conformations | Description | Stabilizing Interaction |

| C₇ | A seven-membered ring is formed by the peptide backbone. | Intramolecular hydrogen bond between the C=O of the i-th residue and the N-H of the (i+1)th residue. researchgate.net |

| C₅ | A five-membered ring is formed by the peptide backbone. | Intramolecular hydrogen bond between the C=O of the i-th residue and the N-H of the same residue. rsc.orgmssm.edu |

| P_II | An extended, polyproline II-type helical structure. | Generally stabilized by interactions with the solvent. mssm.edu |

| α_R_ | A right-handed helical conformation. | A common element in larger protein alpha-helices. mssm.edu |

Influence of Amino Acid Sequence and Side-Chain Interactions on Local Structure

The specific sequence of amino acids—in this case, alanine (B10760859) followed by norleucine—is fundamental in determining the local structure of the dipeptide. The properties of the individual amino acid side chains dictate the preferred conformations and interactions that can occur. nih.gov

Alanine (Ala), the N-terminal residue, has a small, non-polar methyl (-CH₃) group as its side chain. This small size imposes minimal steric hindrance, allowing the peptide backbone a relatively high degree of conformational freedom.

Norleucine (Nle), the C-terminal residue, is an isomer of leucine (B10760876) and possesses a linear four-carbon butyl side chain (-CH₂CH₂CH₂CH₃). lifetein.comwikipedia.org This unbranched, hydrophobic side chain is larger and more flexible than alanine's. The flexibility of the norleucine side chain, with its multiple rotatable bonds, allows it to adopt various spatial arrangements. nih.gov However, its hydrophobicity plays a crucial role in driving interactions, particularly in aqueous environments. The interaction between the alanine and norleucine side chains, both being non-polar, will be predominantly governed by van der Waals forces and the hydrophobic effect. These interactions, though weak, can influence the folding of the peptide backbone to minimize contact with polar solvents.

Studies on peptides containing hydrophobic residues show that side-chain interactions are critical for stabilizing specific secondary structures. nih.gov In this compound, the flexible butyl group of norleucine can interact with the methyl group of alanine, potentially favoring folded or compact structures in certain environments to shield the hydrophobic side chains from water. The lack of functional groups capable of forming hydrogen bonds within either side chain means that intramolecular stabilization relies primarily on the backbone hydrogen bonds, such as those forming the C₇ or C₅ conformations. researchgate.netrsc.org

| Amino Acid Residue | Side Chain | Formula | Key Properties |

| Alanine (Ala) | Methyl | -CH₃ | Small, non-polar, low steric hindrance. |

| Norleucine (Nle) | n-Butyl | -(CH₂)₃CH₃ | Hydrophobic, flexible, larger than alanine's side chain. lifetein.comwikipedia.org |

Factors Affecting Dipeptide Solubility and Aggregation Behavior During Synthesis and Research

The synthesis and purification of dipeptides like this compound are significantly impacted by their physicochemical properties, primarily solubility and aggregation tendency. biomatik.com The presence of two hydrophobic side chains in the Ala-Nle sequence categorizes it as a "difficult sequence," which is prone to low solubility and high aggregation potential. frontiersin.org

Solubility: Norleucine itself is a water-soluble solid. lifetein.comwikipedia.org However, when incorporated into a peptide chain, the hydrophobic nature of its butyl side chain, combined with the hydrophobicity of alanine's methyl group, can drastically reduce the solubility of the resulting dipeptide in aqueous solutions. This low solubility can present challenges during synthesis, particularly in liquid-phase methods, and during purification steps like reverse-phase high-performance liquid chromatography (RP-HPLC). biomatik.comfrontiersin.org The choice of solvent is therefore critical; solvents like N,N-dimethylformamide (DMF) are commonly used in solid-phase peptide synthesis (SPPS) to manage such hydrophobic sequences. rsc.orgnih.gov

Aggregation: Hydrophobic peptides have a strong tendency to aggregate by forming intermolecular non-covalent interactions, leading to the formation of β-sheet structures. frontiersin.org This aggregation is a major complication in both solid-phase and liquid-phase peptide synthesis. biomatik.com It can lead to incomplete reactions, difficult purification, and low yields. frontiersin.org For this compound, the linear and flexible nature of the norleucine side chain can facilitate packing into ordered aggregates. The aggregation behavior is influenced by factors such as peptide concentration, temperature, pH, and the solvent used. nih.gov During synthesis, aggregation can be minimized by using specialized reagents, alternative solvents, or by performing couplings at high concentrations of activated amino acids to favor the desired intramolecular reaction over intermolecular aggregation. frontiersin.org

| Factor | Influence on this compound |

| Hydrophobic Side Chains | The methyl (Ala) and butyl (Nle) groups decrease solubility in water and promote aggregation to minimize exposure to polar solvents. frontiersin.org |

| Peptide Concentration | Higher concentrations can increase the rate of intermolecular aggregation, leading to precipitation or gel formation. frontiersin.org |

| Solvent Choice | Poor solubility in aqueous media necessitates the use of polar aprotic solvents like DMF during synthesis and purification. rsc.orgnih.gov |

| pH | Can affect the charge state of the N- and C-termini, influencing electrostatic interactions and potentially modulating aggregation behavior. nih.gov |

Enzymatic Interactions and Kinetic Characterization of N 2 Aminopropanoyl Norleucine

N-(2-Aminopropanoyl)norleucine as a Substrate for Enzymatic Reactions

As a dipeptide, this compound serves as a substrate for various peptidases, which are enzymes that hydrolyze peptide bonds. ebi.ac.uk The efficiency and specificity of this hydrolysis are determined by the enzyme's active site architecture and the physicochemical properties of the dipeptide's constituent amino acids, alanine (B10760859) and norleucine.

Determination of Enzyme Specificity and Cleavage Sites

The specificity of an enzyme for this compound is dictated by the precise fit of the substrate into the enzyme's active site. Kinetic studies with various dipeptides have been instrumental in mapping these active sites. For instance, research on yeast dipeptidase has shown that its substrate specificity is a direct reflection of the interactions between the substrate's amino acid side chains and the enzyme's complementary subsites. nih.gov

The active site of yeast dipeptidase features a distinctly hydrophobic "pocket" that accommodates the N-terminal amino acid side chain—in this case, the methyl group of alanine. nih.gov In contrast, the domain that interacts with the C-terminal side chain—the butyl group of norleucine—is described as a more open structure with a moderately hydrophobic character. nih.gov This structural arrangement explains the enzyme's ability to process dipeptides with varying side chains. A prerequisite for binding is a free carboxyl group in the standard L-dipeptide conformation. nih.gov

Similarly, studies on human renal dipeptidase indicate a preference for substrates with a bulky, hydrophobic group at the N-terminal position, suggesting its binding site also possesses a hydrophobic pocket. nih.gov Other enzymes, such as peptidyl-dipeptidase Dcp from E. coli, possess multiple subsites (S1', S1, S2, etc.) that selectively bind different amino acids at specific positions on the substrate, with the S2 site being restricted to binding hydrophobic amino acids. wikipedia.org Furthermore, cathepsin C, a diaminopeptidase, shows a preference for cleaving substrates that have alanine or norleucine at the N-terminal P2 position. acs.orgescholarship.orgresearchgate.net

Michaelis-Menten Kinetic Analysis (Vmax, Km) for Turnover Rate Quantification

The efficiency of an enzyme in hydrolyzing this compound can be quantified using Michaelis-Menten kinetics. This model yields two key parameters: the maximum reaction velocity (Vmax) and the Michaelis constant (Km). ebi.ac.uk Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. nih.govresearchgate.net Km is inversely related to the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity. researchgate.net

Kinetic parameters are routinely determined for peptidases using various substrates, including those containing norleucine, to characterize their catalytic activity. nih.govacs.org For example, a spectrophotometric assay using the chromogenic substrate Lys-Ala-Arg-Val-Nle*Nph-Glu-Ala-Nle-NH2 (where Nph is p-nitrophenylalanine) is employed to measure the specific activity of HIV-1 protease. acs.orgavcr.cz

While specific kinetic values for this compound were not detailed in the provided search results, the table below presents representative kinetic parameters for yeast alcohol dehydrogenase with its substrate ethanol, illustrating how such data are typically reported.

| Enzyme | Substrate | Km (mM) | Vmax (mMs⁻¹) | Source |

|---|---|---|---|---|

| Yeast Alcohol Dehydrogenase (ADH) | Ethanol | 21.5 | 0.426 | ijsra.net |

Investigation of Biphasic Kinetics with Peptide Substrates

While the Michaelis-Menten model is fundamental, the enzymatic hydrolysis of dipeptide substrates does not always adhere to it, sometimes exhibiting more complex, biphasic kinetics. Such deviations often manifest as two distinct slopes on a Lineweaver-Burk plot. nih.gov

Studies on yeast dipeptidase have shown marked deviations from standard Michaelis-Menten kinetics, particularly between pH 6 and 7. nih.gov This anomalous kinetic behavior is attributed to a ligand-induced conformational transition in the enzyme. At a constant pH, changes in the substrate concentration can trigger this cooperative transition, shifting the enzyme between two forms that have different kinetic parameters and stability. nih.gov Similarly, a proline dipeptidase from guinea pig brain was found to exhibit biphasic kinetics with all proline-containing dipeptides tested. nih.gov Other enzymes, like Xaa-Pro dipeptidases, are known to exhibit substrate inhibition and allostericity, which are phenomena that can result in biphasic kinetics. rcsb.orgscience.gov In some cases, biphasic kinetics can also arise from the slow cis/trans interconversion of the peptide bond in certain substrates, such as those containing proline. nih.gov

This compound as an Enzyme Modulator or Inhibitor

Beyond its role as a substrate, the dipeptide structure is a common motif in molecules designed to modulate or inhibit enzyme activity. While this compound is primarily characterized by its cleavage, related dipeptides and their analogs serve as valuable tools for studying enzyme inhibition.

Classification of Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive)

Enzyme inhibitors are classified based on how they interact with the enzyme and substrate.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the inhibitor often resembles the substrate.

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. ahajournals.org

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex.

For example, studies of human renal dipeptidase showed that the β-lactam inhibitor cilastatin (B194054) acts as a competitive inhibitor. nih.gov In contrast, the transition-state analog bestatin (B1682670) was found to cause apparent non-competitive inhibition of the same enzyme. nih.gov

Determination of Inhibition Constants (Ki)

The potency of an inhibitor is quantified by the inhibition constant (Ki). The Ki represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme. ebmconsult.com A smaller Ki value signifies a more potent inhibitor. ebmconsult.com For noncompetitive inhibitors, the Ki is numerically similar to the IC50 (the concentration that causes 50% inhibition of enzyme activity), whereas for competitive and uncompetitive inhibitors, the Ki is approximately half the IC50 value. ebmconsult.com

While Ki values for this compound itself as an inhibitor are not documented in the provided results, data for related dipeptide and peptide analog inhibitors are available. For instance, various dipeptides have been shown to inhibit thermolysin and angiotensin I-converting enzyme (ACE) with IC50 values in the micromolar range. nih.gov A fragment of human serum albumin acts as a non-competitive inhibitor of human peptidyl dipeptidase with a Ki of 3 x 10⁻⁷ M. ahajournals.org Notably, a synthetic peptide-inhibitor containing norleucine was designed to potently inhibit a multi-drug resistant HIV-1 protease with an IC50 value in the nanomolar range. nih.gov

| Enzyme | Inhibitor | Inhibition Type | Inhibition Constant | Source |

|---|---|---|---|---|

| Human Peptidyl Dipeptidase | Albumin Fragment C (Reduced) | Non-competitive | Ki = 3 x 10⁻⁷ M | ahajournals.org |

| Human Renal Dipeptidase | Cilastatin | Competitive | Not Specified | nih.gov |

| Human Renal Dipeptidase | Bestatin | Non-competitive | Not Specified | nih.gov |

| Thermolysin (TLN) | Dipeptide (IY) | Not Specified | IC50 = 0.00034 µM | nih.gov |

| MDR769 HIV-1 Protease | Peptide-inhibitor (6a) | Not Specified | IC50 = 4.4 nM | nih.gov |

The Specific Role of the Norleucine Residue in Enzyme-Dipeptide Recognition

The norleucine residue within the dipeptide this compound plays a pivotal role in its recognition and interaction with enzymes. As an isomer of leucine (B10760876), norleucine is characterized by a straight-chain hydrocarbon side chain, which imparts distinct physicochemical properties compared to its branched-chain counterparts. wikipedia.orgnih.gov This structural difference significantly influences how the dipeptide fits into and interacts with the active sites of various enzymes, particularly peptidases.

Analysis of Structure-Activity Relationships Through Norleucine Substitution

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a dipeptide, relates to its biological activity. In the context of this compound, substituting the norleucine residue with other amino acids provides valuable insights into the structural requirements for enzyme inhibition and recognition. mdpi.comdocumentsdelivered.com

Research on aminopeptidase (B13392206) inhibitors has demonstrated the importance of the amino acid at the P1' position (the second amino acid in a dipeptide substrate). For instance, in studies of bestatin analogues, where the L-leucine residue was substituted, the analogue containing norleucine showed significant, albeit slightly decreased, inhibitory activity against aminopeptidase B and leucine aminopeptidase compared to the isoleucine-containing analogue. nih.gov This suggests that the linear, unbranched side chain of norleucine is well-tolerated by the S1' subsite of these enzymes, but that some degree of branching may be optimal for binding. nih.gov

Further studies involving phosphonic and phosphinic analogues of dipeptides targeting leucine aminopeptidase (LAP) have shown that derivatives of norleucine and methionine exhibit moderate inhibitory activity, with Ki values in the micromolar range. tandfonline.com This was unexpected, as evidence suggested preferential cleavage of substrates containing these residues. The moderate potency indicates that while the norleucine side chain can be accommodated in the S1 binding pocket, the interactions may not be optimal, potentially leading to a slightly distorted binding mode. tandfonline.com

The substitution of methionine with its non-canonical analogue, norleucine, has been a key strategy in enzyme engineering. nih.govfrontiersin.orgelsevierpure.comfao.org Norleucine is slightly more hydrophobic than methionine and lacks the sulfur atom, making it less susceptible to oxidation. nih.govfrontiersin.org This substitution can subtly alter the hydrophobicity of an enzyme's active site, potentially enhancing its affinity for hydrophobic substrates. igem.wiki For example, replacing methionine with norleucine in the heme domain of cytochrome P450 BM-3 resulted in a nearly two-fold increase in peroxygenase activity, although it also led to decreased thermostability. caltech.eduresearchgate.net This highlights a common trade-off in protein engineering between activity and stability. caltech.edu

Table 1: Inhibitory Activity of Norleucine-Containing Compounds and Analogues

| Enzyme | Inhibitor/Analogue | Key Finding | Reference |

|---|---|---|---|

| Leucine Aminopeptidase (porcine kidney) | Phosphinic analogue of Norleucine (Nle-PH) | Exhibited moderate inhibitory activity, equipotent to its phosphonic counterpart. | tandfonline.com |

| Aminopeptidase B / Leucine Aminopeptidase | Bestatin analogue with Norleucine substitution | Showed decreasing inhibitory activity in the order: Isoleucine > Norleucine > Norvaline > Methionine. | nih.gov |

| Cytochrome P450 BM-3 Heme Domain | Global replacement of Methionine with Norleucine | Resulted in an almost two-fold increase in peroxygenase activity. | caltech.edu |

| Thermoanaerobacter thermohydrosulfuricus Lipase (B570770) (TTL) | Replacement of Methionine with Norleucine | Increased hydrolysis of polyethylene (B3416737) terephthalate (B1205515) model substrate. | nih.govfrontiersin.org |

Impact on Enzyme Active Site Dynamics and Substrate Binding

The substitution of other amino acid residues with norleucine can significantly impact the dynamics of an enzyme's active site and its substrate binding capabilities. The increased hydrophobicity of norleucine compared to methionine is a key factor in these effects. nih.govfrontiersin.orgigem.wiki

In structural modeling of Thermoanaerobacter thermohydrosulfuricus lipase (TTL), replacing methionine residues near the active site with norleucine was predicted to modulate the enzyme's catalytic activity by altering its substrate binding properties. nih.govfrontiersin.orgelsevierpure.comfao.org Experimental results confirmed this, showing that the norleucine variant had enhanced hydrolytic activity on synthetic polyesters. nih.govfrontiersin.org This improvement is attributed to the increased hydrophobicity around the substrate-binding site, which may enhance the accessibility of hydrophobic substrates. nih.gov

Similarly, computational studies on the PLA-degrading enzyme MGS0156 showed that substituting a methionine residue with norleucine in the active site significantly increased the binding affinity for a PLA pentamer. igem.wiki This was the only interaction tested where the substituted residue was directly involved in the active site, and it resulted in the largest observed improvement in binding affinity, suggesting that engineering enzymes to contain norleucine in their active sites can be a powerful strategy for improving catalytic efficiency. igem.wiki

Methodological Advancements in Enzyme Kinetic and Binding Assays

The characterization of enzyme-dipeptide interactions, including the determination of kinetic parameters like Kм and Vmax, relies on a variety of advanced assay techniques. americanpeptidesociety.org These methods are essential for understanding the mechanisms of enzyme inhibition and for the development of new therapeutic agents. americanpeptidesociety.org

Spectrophotometric and Fluorescence-Based Detection Systems

Spectrophotometric assays are a cornerstone of enzyme kinetics, prized for their robustness and cost-effectiveness. creative-enzymes.comthermofisher.com These assays monitor an enzyme-catalyzed reaction by measuring changes in the absorbance of light by the reaction mixture. creative-enzymes.combitesizebio.com For this to be effective, there must be a difference in the absorbance spectrum between the substrates and products. bitesizebio.com The reaction rate can be quantified by tracking the change in absorbance at a specific wavelength over time. creative-enzymes.comnih.gov For example, the activity of an oxidoreductase using NADH or NADPH as a cofactor can be assayed by monitoring the decrease in absorbance at 340 nm as the cofactor is consumed. creative-enzymes.com

Fluorescence-based assays offer a highly sensitive alternative for measuring enzyme activity. antibodiesinc.comnih.gov These assays often employ fluorogenic substrates, which are non-fluorescent or have low fluorescence until they are cleaved by an enzyme, releasing a fluorescent product. americanpeptidesociety.orgrndsystems.com The increase in fluorescence is directly proportional to the enzyme's activity. rndsystems.comnih.gov This method is particularly advantageous for its high sensitivity, selectivity, and applicability to high-throughput screening. nih.gov However, potential challenges include background interference from autofluorescent compounds in biological samples. nih.gov

Table 2: Comparison of Spectrophotometric and Fluorescence-Based Assays

| Assay Type | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Spectrophotometric | Measures change in light absorbance as substrate is converted to product. | Cost-effective, robust, widely applicable. | Requires a spectral difference between substrate and product; can have lower sensitivity. | creative-enzymes.comthermofisher.combitesizebio.com |

| Fluorescence-Based | Measures change in fluorescence upon enzymatic cleavage of a fluorogenic substrate. | High sensitivity, high selectivity, suitable for high-throughput screening. | Potential for background interference from autofluorescent compounds; requires specific fluorogenic substrates. | antibodiesinc.comnih.govnih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a molecular interaction. nih.govfrontiersin.org This provides a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). acs.org In the context of enzymology, ITC has emerged as a valuable tool for characterizing the thermodynamics of enzyme-substrate and enzyme-inhibitor interactions. elsevier.com

An ITC experiment involves titrating a solution of a ligand (e.g., a dipeptide inhibitor) into a sample cell containing the enzyme. nih.govyoutube.com The resulting heat changes are measured in real-time, producing a binding isotherm that can be analyzed to determine the thermodynamic parameters of the interaction. acs.org

Beyond thermodynamics, ITC can also be used to measure enzyme kinetics. nih.govfrontiersin.org By monitoring the rate of heat production over time at different substrate concentrations, it is possible to determine the Michaelis-Menten parameters, Kм and kcat. youtube.com A key advantage of ITC is that it is a label-free technique, meaning it does not require modification of the enzyme or substrate, and it uses the intrinsic heat of the reaction as a direct probe of activity. youtube.com This makes it a versatile method for studying a wide range of enzymatic reactions. nih.govelsevier.com

Computational Modeling and Simulation of N 2 Aminopropanoyl Norleucine Systems

Molecular Docking Analyses for Ligand-Target Complex Formation

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.gov For N-(2-Aminopropanoyl)norleucine, docking can be used to screen potential binding sites on a variety of macromolecular targets. The process involves placing the flexible dipeptide into the binding pocket of a rigid or semi-flexible receptor and using a scoring function to estimate the binding affinity for numerous generated poses. osti.gov

While faster and less computationally demanding than MD simulations, docking provides a static snapshot of the interaction. nih.gov The results, typically a ranked list of binding poses and their corresponding scores, serve as an excellent starting point for further investigation. osti.gov They can be used to generate initial hypotheses about the binding mode, which can then be refined and validated using more rigorous methods like MD simulations. nih.govarxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

While MD simulations and docking rely on classical mechanics (force fields), quantum chemical calculations use the principles of quantum mechanics to provide a much more detailed description of a molecule's electronic structure. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to calculate properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential.

This information is invaluable for understanding the dipeptide's intrinsic reactivity. For example, the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate which parts of the molecule are most likely to act as electron donors and acceptors, respectively. The electrostatic potential map can reveal regions of positive and negative charge, which are crucial for recognizing and interacting with a binding partner. These quantum mechanical insights can explain the nature of bonding within the dipeptide and its potential to engage in specific types of chemical interactions. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Dipeptide Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for optimizing this compound, one would first need a dataset of structurally similar dipeptides with experimentally measured activities (e.g., inhibitory constants against a specific enzyme).

For each dipeptide in the series, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and structural descriptors (e.g., topological indices). A statistical method, such as partial least squares (PLS) or a machine learning algorithm, is then used to create a model that correlates these descriptors with the observed activity. nih.gov A well-validated QSAR model can be used to predict the activity of novel, unsynthesized dipeptides, thereby guiding the design of more potent analogs of this compound. This integrated approach, often combining docking and interaction features, can significantly enhance the efficiency of lead optimization in drug discovery. nih.gov

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Alanine (B10760859) |

Broader Academic Research Implications and Future Directions for N 2 Aminopropanoyl Norleucine

N-(2-Aminopropanoyl)norleucine as a Chemical Probe for Biochemical Pathway Elucidation

The use of unnatural amino acids is a powerful strategy for dissecting biochemical pathways, and this compound can serve as a valuable chemical probe in this context. nih.gov By virtue of its structure, which mimics natural dipeptides, it can be used to investigate the specificity and function of enzymes involved in peptide metabolism, such as peptidases and aminopeptidases.

One key application is in the study of enzyme inhibition. Norleucine-containing pseudopeptides have been synthesized to act as transition-state-mimicking inhibitors for enzymes like methionine or leucine (B10760876) aminopeptidases. nih.gov Similarly, this compound could be designed as a potential inhibitor to probe the active sites of these enzymes, helping to elucidate their substrate preferences and catalytic mechanisms.

Furthermore, the replacement of natural amino acids with unnatural counterparts can reveal crucial structure-function relationships. lifetein.com For instance, norleucine is often used as a non-oxidizable isostere of methionine. wikipedia.org The substitution of methionine with norleucine in the Amyloid-β peptide has been shown to negate its neurotoxic effects, highlighting the potential of norleucine-containing molecules to probe disease-related pathways. wikipedia.org this compound could be used in a similar fashion to investigate the role of specific dipeptide fragments in biological processes, such as protein degradation or cell signaling.

| Potential Application | Research Goal | Example |

| Enzyme Inhibition Study | Elucidate active site and catalytic mechanism of peptidases | Design of this compound-based inhibitors for leucine aminopeptidases. nih.gov |

| Substrate Specificity Probe | Determine the tolerance of enzymes for unnatural amino acids | Use of this compound to map the substrate-binding pocket of dipeptidyl peptidases. |

| Pathway Modulation | Investigate the role of specific peptide fragments in biological processes | Study the effect of this compound on pathways involving methionine-containing dipeptides. wikipedia.orgnih.gov |

Methodological Contributions to Peptide Synthesis and Unnatural Amino Acid Chemistry

The synthesis of this compound, while seemingly straightforward, contributes to the broader field of peptide chemistry, particularly in the context of incorporating unnatural amino acids. The formation of the peptide bond between alanine (B10760859) (2-aminopropanoyl) and norleucine requires standard peptide coupling techniques, but the presence of the unnatural amino acid norleucine introduces specific considerations. sigmaaldrich.com

The process typically involves the use of protecting groups for the amino and carboxyl termini of the constituent amino acids to ensure selective bond formation and prevent unwanted side reactions. masterorganicchemistry.com For example, the amino group of alanine could be protected with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, while the carboxyl group of norleucine is protected as an ester. masterorganicchemistry.comnih.gov The coupling is then mediated by a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate (HBTU). masterorganicchemistry.comnih.gov

The synthesis and purification of such dipeptides provide valuable data on the reactivity and handling of unnatural amino acids in synthetic protocols. Challenges such as steric hindrance and the potential for epimerization during coupling are important considerations that drive the development of more efficient and cleaner synthetic methodologies, such as N-to-C elongation strategies that minimize the use of protecting groups. nih.gov The successful incorporation of norleucine into a dipeptide like this compound demonstrates the feasibility of using it as a building block for more complex peptides in solid-phase peptide synthesis (SPPS). nih.govnih.gov

| Synthetic Step | Reagents/Techniques | Key Consideration |

| N-protection of Alanine | Boc-anhydride or Fmoc-Cl | Selection of protecting group compatible with subsequent steps. masterorganicchemistry.com |

| C-protection of Norleucine | Esterification (e.g., methyl ester) | Stability of the ester during coupling and ease of deprotection. masterorganicchemistry.com |

| Peptide Coupling | DCC, HBTU | Minimizing epimerization and ensuring high coupling efficiency. masterorganicchemistry.comnih.govnih.gov |

| Deprotection | Acid (for Boc) or base (for Fmoc) | Selective removal of protecting groups without cleaving the peptide bond. masterorganicchemistry.com |

Design Principles for Novel Peptidic Constructs Incorporating Norleucine Analogs

The incorporation of this compound and other norleucine analogs into larger peptidic constructs is guided by several key design principles aimed at enhancing their therapeutic potential. nih.gov Norleucine's structural and chemical properties make it a valuable tool for modulating the physicochemical characteristics of peptides. lifetein.com

One major advantage of using norleucine is its resistance to oxidation, unlike methionine which can be readily oxidized. nih.gov This property is crucial for designing peptides with improved stability. americanpharmaceuticalreview.com By replacing methionine with norleucine, researchers can create more robust peptides for therapeutic applications. nih.gov

Furthermore, the hydrophobicity of norleucine can influence the peptide's conformation and its interaction with biological membranes. nih.gov The linear, unbranched side chain of norleucine, while similar in size to leucine, offers a different steric profile that can be exploited to fine-tune peptide structure and activity. lifetein.com The design of novel antimicrobial peptides, for instance, often involves optimizing the balance of hydrophobicity and charge to achieve high efficacy and low toxicity. nih.gov The inclusion of this compound can therefore be a strategic choice to enhance the membrane-disrupting capabilities of such peptides.

| Design Principle | Rationale | Expected Outcome |

| Enhance Stability | Norleucine is resistant to oxidation. nih.gov | Increased shelf-life and in vivo half-life of the peptide. americanpharmaceuticalreview.com |

| Modulate Hydrophobicity | The linear alkyl side chain of norleucine contributes to hydrophobicity. nih.gov | Improved membrane interaction and potential for cell penetration. nih.gov |

| Fine-tune Structure | The unique steric profile of norleucine influences peptide folding. lifetein.com | Altered receptor binding affinity and specificity. nih.gov |

| Improve Resistance to Degradation | Incorporation of unnatural amino acids can hinder protease recognition. americanpharmaceuticalreview.com | Increased bioavailability of the peptide therapeutic. |

Integration of this compound in High-Throughput Screening and Library Design

This compound is a valuable building block for the construction of peptide libraries used in high-throughput screening (HTS) to discover new drug leads. creative-peptides.com Peptide libraries allow for the rapid screening of a vast number of compounds against a biological target. americanpharmaceuticalreview.com The inclusion of unnatural amino acids like norleucine in these libraries significantly expands the chemical space that can be explored, increasing the chances of identifying potent and selective ligands. nih.gov

The dipeptide can be incorporated into various types of peptide libraries, including random libraries, where it can be introduced at specific positions to generate diversity, and positional scanning libraries, where its contribution to activity at a particular position can be systematically evaluated. americanpharmaceuticalreview.com The synthesis of these libraries is often performed using automated solid-phase peptide synthesizers, which allow for the parallel synthesis of thousands of different peptides. nih.gov

The screening of such libraries can be performed using a variety of assays, including fluorescence-based assays and radioactive-based assays, which have been successfully miniaturized for high-throughput formats. nih.govnih.gov The identification of "hits" from these screens can then be followed by further optimization of the peptide sequence to improve its activity and drug-like properties. creative-peptides.com The use of this compound and other unnatural dipeptides in library design is a powerful strategy for accelerating the discovery of novel peptide-based therapeutics. nih.gov

| Library Type | Role of this compound | Screening Application |

| Random Peptide Library | A building block to increase sequence diversity. americanpharmaceuticalreview.com | Identification of novel ligands for orphan receptors. creative-peptides.com |

| Positional Scanning Library | Systematic replacement at a specific position to determine its importance for activity. americanpharmaceuticalreview.com | Optimization of a known peptide ligand's binding affinity. nih.gov |

| Focused Library | Incorporation into a library designed around a specific pharmacophore. | Discovery of enzyme inhibitors with improved selectivity. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.